molecular formula C8H3F3N4S2 B11476358 3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11476358
M. Wt: 276.3 g/mol
InChI Key: JOHIJWHEJVZOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature . The reaction conditions are mild, and the yields are generally excellent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

Compared to these similar compounds, 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and potentially more effective in various applications .

Properties

Molecular Formula

C8H3F3N4S2

Molecular Weight

276.3 g/mol

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H3F3N4S2/c9-8(10,11)6-14-15-5(4-2-1-3-16-4)12-13-7(15)17-6/h1-3H

InChI Key

JOHIJWHEJVZOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.